molecular formula C22H22O10 B137006 Acacetin-7-O-beta-D-galactopyranoside CAS No. 80443-15-8

Acacetin-7-O-beta-D-galactopyranoside

Cat. No. B137006
CAS RN: 80443-15-8
M. Wt: 446.4 g/mol
InChI Key: NLZCOTZRUWYPTP-WHCFWRGISA-N
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Description

Acacetin-7-O-beta-D-galactopyranoside is a glycosyloxyflavone, which is the 7-O-beta-D-galactopyranosyl derivative of acacetin . It is isolated from the flowering heads of Chrysanthemum morifolium and has been found to possess potent anti-HIV activity . It also inhibits AChE activity and can be used for research of Alzheimer’s disease .


Synthesis Analysis

The total synthesis of Acacetin-7-O-beta-D-galactopyranoside was achieved by employing a one-pot synthesis of the aglycon . The key reactions in this approach include the modified Baker-Venkataraman reaction and regio- and stereoselective O-glycosylations .


Molecular Structure Analysis

The Acacetin-7-O-beta-D-galactopyranoside molecule contains a total of 57 bond(s). There are 35 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary .


Chemical Reactions Analysis

Acacetin-7-O-beta-D-galactopyranoside has been evaluated as an inhibitor of HIV replication in H9 cells . Flavonoids with hydroxy groups at C-5 and C-7 and with a C-2-C-3 double bond were more potent inhibitors of HIV growth .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acacetin-7-O-beta-D-galactopyranoside include a density of 1.5±0.1 g/cm3, a boiling point of 754.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It also has an enthalpy of vaporization of 115.4±3.0 kJ/mol, a flash point of 265.5±26.4 °C, and an index of refraction of 1.675 .

Scientific Research Applications

Anti-HIV Activity

Acacetin-7-O-beta-D-galactopyranoside, isolated from Chrysanthemum morifolium, exhibits significant anti-HIV properties. It was identified as an active principle against HIV, with related flavonoids also showing potential as inhibitors of HIV replication in H9 cells (Hu et al., 1994).

Synthesis and HIV Inhibition

The total synthesis of Acacetin-7-O-beta-D-galactopyranoside has been achieved to facilitate its use as an inhibitor of HIV replication in H9 cells (Zacharia & Hayashi, 2012).

Anti-Cancer Properties

In human breast cancer MCF-7 cells, Acacetin induces apoptosis involving caspase cascades and mitochondria-mediated death signaling. It activates stress-activated protein kinases and the SAPK/JNK1/2-c-Jun signaling pathway (Shim et al., 2007).

Anti-Inflammatory Effects

Acacetin shows anti-inflammatory effects by inhibiting up-expression of iNOS and COX-2 in murine macrophages and TPA-induced tumor promotion in mice. It interferes with activation of PI3K/Akt and MAPK pathways, suggesting potential for inflammation-associated tumorigenesis prevention (Pan et al., 2006).

Glycoside Structure and Synthesis

Research on Acacetin-7-O-beta-D-galactopyranoside includes structural analysis and synthesis, highlighting its significance in the context of flavonoid glycosides (Wagner et al., 1970).

Inhibition of α-Glucosidase

A study identified Acacetin 7-O-β-D-galactopyranosyl(1→2)-β-Dglucopyranoside with potent inhibitory activity against α-glucosidase, suggesting its potential therapeutic application (Liu et al., 2020).

Prostate Cancer Therapy

Acacetin exhibits anticancer activity in prostate cancer cells by inhibiting NF-κB/Akt signaling, suggesting its potential use in prostate cancer prevention and therapy (Kim et al., 2014).

Pharmacological Properties Overview

A comprehensive overview of Acacetin's therapeutic applications reveals its potential in neuroprotection, cardioprotection, anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. It shows inhibitory effects against various enzymes and presents opportunities for further research and clinical use (Semwal et al., 2019).

Cardiomyopathy and Aging

Acacetin alleviates cardiac senescence and cardiomyopathy in aging, demonstrating its potential in treating cardiovascular disorders related to aging. It enhances mitophagy and preserves mitochondrial function via the Sirt1-mediated activation of the Sirt6/AMPK signaling pathway (Hong et al., 2021).

Gastric Carcinoma Apoptosis

Acacetin induces apoptosis in human gastric carcinoma cells, characterized by caspase activation, ROS generation, and mitochondrial dysfunction. It suggests a potential mechanism for its cancer chemopreventive action (Pan et al., 2005).

Hepatoprotective Effects

In a study, Acacetin showed hepatoprotective effects against fulminant hepatic failure, suggesting its therapeutic potential in liver injury treatment (Cho et al., 2014).

Anti-Angiogenic Properties

Acacetin inhibits VEGF expression and tumor angiogenesis through the AKT/HIF-1α pathway, offering potential as a natural compound for ovarian cancer prevention and treatment (Liu et al., 2011).

Non-Small Cell Lung Cancer Therapy

Acacetin was found to induce apoptosis and block cell cycle progression in non-small cell lung cancer A549 cells, suggesting its role in antiproliferative activity (Hsu et al., 2004).

Inhibition of Prostate Cancer Cell Migration

Acacetin inhibits invasion and migration of prostate cancer cells by suppressing p38 MAPK signaling pathway and reducing expressions of MMP-2, MMP-9, and u-PA (Shen et al., 2009).

Alzheimer's Disease Models

Acacetin shows potential therapeutic effects in Drosophila models of Alzheimer's disease, suggesting its role in neuroprotection and reduction of amyloid plaque formation (Wang et al., 2015).

Myocardial Ischaemia/Reperfusion Injury

Acacetin exhibits protective effects against myocardial ischaemia/reperfusion injury, highlighting its potential therapeutic application in heart injury treatment (Wu et al., 2022).

Hepatoprotective and Antioxidant Effects

Acacetin-7-O-galacturonide, a new hepatoprotective flavone glycoside, shows significant effects against hepatic cell damage and free radical scavenging (Salama et al., 2011).

properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCOTZRUWYPTP-WHCFWRGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acacetin-7-O-beta-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
S Singh, P Gupta, A Meena, S Luqman - Food and Chemical Toxicology, 2020 - Elsevier
Background Acacetin is a di-hydroxy and mono-methoxy flavone present in various plants, including black locust, Damiana, Silver birch. Literature information revealed that acacetin …
Number of citations: 91 www.sciencedirect.com
SS Lim, SM Han, SY Kim, YS Bae… - Food Science and …, 2007 - koreascience.kr
There is significant interest in finding new sources of acetylcholinesterase (AChE) inhibitors for use in treating Alzheimer's disease, since only a few AChE inhibitors are available for …
Number of citations: 30 koreascience.kr
HK Wang, Y Xia, ZY Yang… - Flavonoids in the …, 2012 - books.google.com
Antitumor and anti-HIV flavonoids and their analogues will be reviewed with emphasis on those discovered in our laboratory. The active antitumor compounds include the antileukemic …
Number of citations: 3 books.google.com
HK Wang, Y Xia, ZY Yang, SL Morris Natschke… - Flavonoids in the living …, 1998 - Springer
Antitumor and anti-HIV flavonoids and their analogues will be reviewed with emphasis on those discovered in our laboratory. The active antitumor compounds include the antileukemic …
Number of citations: 260 link.springer.com
LZ Lin, JM Harnly - Food Chemistry, 2010 - Elsevier
… Acacetin-7-O-beta-d-galactopyranoside, an anti-HIV principle from Chrysanthemum morifolium and a structure-activity correlation with some related flavonoids …
Number of citations: 414 www.sciencedirect.com
A Ahmad, M Kaleem, Z Ahmed, H Shafiq - Food Research International, 2015 - Elsevier
Flavonoids are polyphenolic phytochemicals generally found in vegetables, fruits, flowers, nuts, seeds, tea, honey and propolis. In the past plants containing these compounds have …
Number of citations: 232 www.sciencedirect.com
M Jayanthi, K Singh, S Chaudhary - INDIAN JOURNAL OF …, 2020 - indianjournals.com
Phytopathogenic nematodes are the major threat to agricultural crop productivity. Biopesticides can be safe and effective alternative to the harmful chemical pesticides. In this study the …
Number of citations: 0 www.indianjournals.com
RK Upadhyay - International Journal of Green Pharmacy (IJGP), 2023 - greenpharmacy.info
… acacetin-7-O-betaD-galactopyranoside from Chrysanthemum morifolium,[41] and taxol from Taxol buccata are strong anti-HIV agents/ principles.[42] In addition, Galloyl paeoniflorin, …
Number of citations: 3 www.greenpharmacy.info
Q Li, L Ge, D Zheng, X Zhang, L Zhao - Enzyme and Microbial Technology, 2022 - Elsevier
In this study, a GH78 α-L-rhamnosidase AtRha from Aspergillus terreus CCF3059 was screened and expressed in Pichia pastoris KM71H. The maximum enzyme activity of AtRha was …
Number of citations: 12 www.sciencedirect.com
J Nie, L Xiao, L Zheng, Z Du, D Liu, J Zhou, J Xiang… - Phytomedicine, 2019 - Elsevier
… Acacetin-7-O-Beta-d-Galactopyranoside, an anti-Hiv principle from chrysanthemum-morifolium and a structure-activity correlation with some related flavonoids …
Number of citations: 36 www.sciencedirect.com

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